molecular formula C11H11Cl2F B1421515 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-49-7

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene

Cat. No.: B1421515
CAS No.: 1143461-49-7
M. Wt: 233.11 g/mol
InChI Key: SZYNQWXNUVFOAP-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, along with a pentene chain

Properties

IUPAC Name

1-chloro-3-(4-chloropent-4-enyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2F/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYNQWXNUVFOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the reaction of 3-chloro-5-fluorophenyl derivatives with appropriate chlorinated pentene precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For example, the reaction may be carried out in the presence of a palladium catalyst and a suitable base under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce ketones or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, enabling the development of novel compounds for various applications.

Biology

  • Biological Activity Studies : Research into its interactions with biomolecules has shown potential antimicrobial properties and cytotoxic effects against cancer cell lines. The presence of halogens enhances its reactivity with biological targets, which may lead to the development of new therapeutic agents .

Medicine

  • Pharmaceutical Intermediate : It is investigated as a potential active ingredient in drug development, specifically targeting metabolic pathways through enzyme inhibition or modulation .

Industry

  • Material Development : The compound can be utilized in creating new materials with unique properties, such as polymers and coatings that exhibit enhanced performance characteristics.

The biological activities associated with 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene include:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 values against various cancer cell lines
BiodegradationDegradation by specific microbial strains

Case Studies

  • Antimicrobial Evaluation : A study demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
  • Cytotoxicity Assessment : In vitro tests on human leukemia cell lines revealed cytotoxic effects comparable to established chemotherapeutic agents, indicating its promise as a lead compound for further drug development.
  • Environmental Impact and Biodegradation : Research showed that specific bacterial strains could metabolize this compound effectively, highlighting its potential utility in bioremediation efforts while also raising concerns about toxicity at high concentrations .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the combination of its pentene chain and the specific positioning of chlorine and fluorine atoms on the phenyl ring.

Biological Activity

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound notable for its unique structure, which includes both chlorine and fluorine substituents on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental biology, due to its potential biological activities and interactions with biomolecules.

The compound's molecular formula is C11H10Cl2FC_{11}H_{10}Cl_2F, characterized by a pentene chain that contributes to its reactivity. The presence of electronegative halogens (chlorine and fluorine) can significantly influence its biological interactions, enhancing its binding affinity to specific targets within biological systems.

The biological activity of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene is primarily mediated through its interaction with various enzymes and receptors. The halogen substituents can alter the compound's electronic properties, potentially leading to increased reactivity with nucleophiles in biological systems. Research indicates that such compounds can act as inhibitors or modulators of enzymatic activity, affecting metabolic pathways and cellular responses.

Biological Activity Overview

Research has documented several biological activities associated with 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Biodegradation : Certain microbial strains have demonstrated the ability to degrade this compound, indicating potential environmental implications and applications in bioremediation .

Table 1: Biological Activities of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 values against cancer cells
BiodegradationDegradation by specific microbial strains

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene against various pathogens. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Cytotoxicity Assessment

In vitro tests were conducted on human leukemia cell lines (CEM) where the compound displayed cytotoxic effects with an IC50 value indicating effectiveness comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further drug development .

Case Study 3: Environmental Impact and Biodegradation

Research into the biodegradation pathways of this compound revealed that specific bacterial strains could metabolize it effectively. The degradation process was found to be concentration-dependent, highlighting both its potential toxicity at high levels and its utility in bioremediation efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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